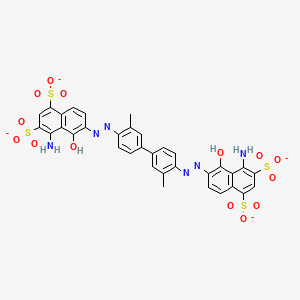
Azovan Blue
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Evans blue(4-) is an organosulfonate oxoanion obtained by deprotonation of the four sulfo groups of 6,6'-{(3,3'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis[diazene-2,1-diyl]}bis(4-amino-5-hydroxynaphthalene-1,3-disulfonic acid). It is a conjugate base of an Evans blue free acid.
Applications De Recherche Scientifique
Photoelectrocatalytic Microbial Fuel Cell Enhancement
- Azovan Blue, specifically blue titania nanotube arrays, has been used to enhance the degradation of azo dyes and power generation in a photoelectrocatalytic microbial fuel cell. This method demonstrates significant increases in electricity generation and efficient photoelectrocatalytic degradation of azo dye, attributed to electronic reduction and oxidation by free radicals (Long et al., 2019).
Electron Transfer and Biorecognition Properties
- Azurin, a blue copper protein, has shown promising applications in bio-optoelectronic nanodevices and biosensors. Its efficient intramolecular electron transfer and structural robustness on surfaces, along with its biorecognition capabilities, make it an ideal candidate for integration in hybrid devices (Baldacchini, Bizzarri & Cannistraro, 2016).
Dye Removal Using Nanoscale Zero-Valent Iron
- Research has explored the removal of azo dyes, including Basic Blue 41, using nanoscale zero-valent iron (NZVI). This approach has successfully demonstrated the effective degradation and removal of azo dyes under various conditions, offering a potential solution for environmental remediation (Shojaei & Shojaei, 2018).
Dental Laser Research
- The use of blue laser light in dental research, particularly for selective ablation in treating caries, calculus, and microbial plaque, has been investigated. This method represents a significant advancement in dentistry, offering more targeted and effective treatments (Rechmann, 2004).
High-Entropy Alloys for Degrading Azo Dyes
- High-entropy alloys, like AlCoCrTiZn, have shown remarkable efficiency in degrading azo dyes, including Direct Blue 6. These alloys' unique atomic structure and chemical composition make them effective in environmental protection efforts, addressing the long-standing problem of azo dye degradation (Lv et al., 2016).
Electroluminescence of Chelate Compounds
- Research on novel blue/green luminescent chelate compounds, such as Zn(2-py-in)2(THF) and BPh2(2-py-aza), has advanced the development of materials with potential applications in lighting and display technologies. These compounds offer new possibilities for energy-efficient electroluminescent devices (Liu et al., 2000).
Anodic Oxidation in Water Treatment
- Sn-Cu-Sb alloys have been applied in anodic oxidation to treat effluents and decolorize azo dye solutions like Acid Blue 29. These affordable anodic materials represent a significant step forward in making water treatment technologies more accessible and efficient (do Vale-Júnior et al., 2016).
Propriétés
Formule moléculaire |
C34H24N6O14S4-4 |
|---|---|
Poids moléculaire |
868.9 g/mol |
Nom IUPAC |
4-amino-6-[[4-[4-[(8-amino-1-hydroxy-5,7-disulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-5-hydroxynaphthalene-1,3-disulfonate |
InChI |
InChI=1S/C34H28N6O14S4/c1-15-11-17(3-7-21(15)37-39-23-9-5-19-25(55(43,44)45)13-27(57(49,50)51)31(35)29(19)33(23)41)18-4-8-22(16(2)12-18)38-40-24-10-6-20-26(56(46,47)48)14-28(58(52,53)54)32(36)30(20)34(24)42/h3-14,41-42H,35-36H2,1-2H3,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54)/p-4 |
Clé InChI |
COXVTLYNGOIATD-UHFFFAOYSA-J |
SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C3)C(=CC(=C4N)S(=O)(=O)[O-])S(=O)(=O)[O-])O)C)N=NC5=C(C6=C(C=C5)C(=CC(=C6N)S(=O)(=O)[O-])S(=O)(=O)[O-])O |
SMILES canonique |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C3)C(=CC(=C4N)S(=O)(=O)[O-])S(=O)(=O)[O-])O)C)N=NC5=C(C6=C(C=C5)C(=CC(=C6N)S(=O)(=O)[O-])S(=O)(=O)[O-])O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



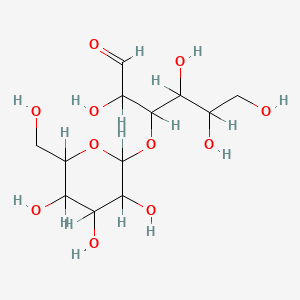
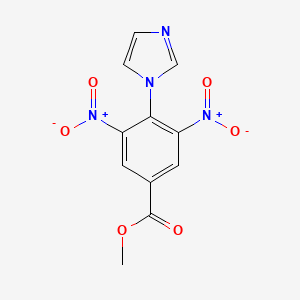
![N-[3-(1,3-dioxo-2-benzo[de]isoquinolinyl)propyl]-N-(4-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B1228503.png)
![[(1S,3R,13S,14S,17S,18R,19R,20R,21S,22R,23S,24R,25S)-18,19,21,22-tetraacetyloxy-24,25-dihydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl acetate](/img/structure/B1228504.png)
![1-[4-(Benzenesulfonyl)-1-piperazinyl]-2-[[1-(2-methylpropyl)-2-benzimidazolyl]thio]ethanone](/img/structure/B1228506.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-benzofuro[3,2-d]pyrimidinamine](/img/structure/B1228507.png)
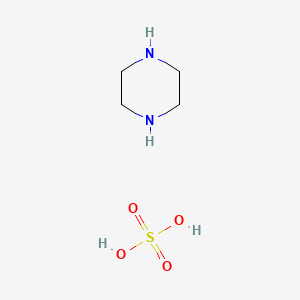

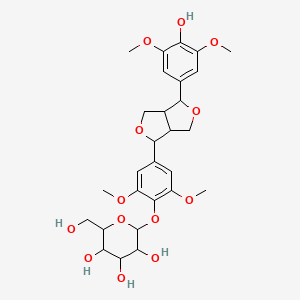
![2-(1,3-dimethyl-2,6-dioxo-7-purinyl)-N'-[2-(2-ethoxyphenoxy)-1-oxoethyl]acetohydrazide](/img/structure/B1228516.png)
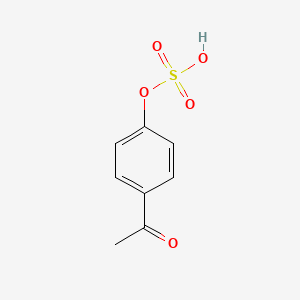
![N-[5-(1-azepanylsulfonyl)-2-chlorophenyl]-2-[(4-methyl-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B1228518.png)
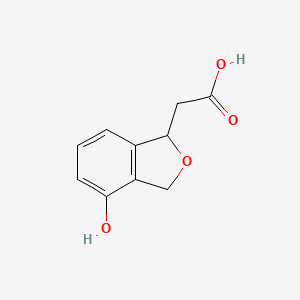
![N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B1228520.png)